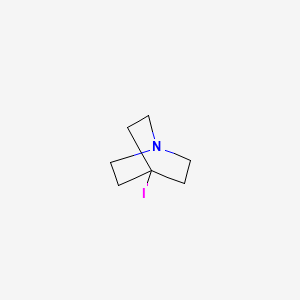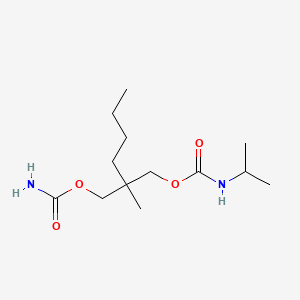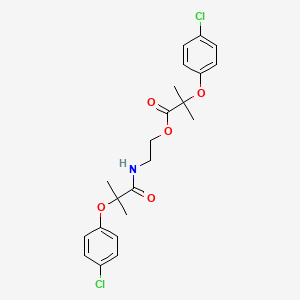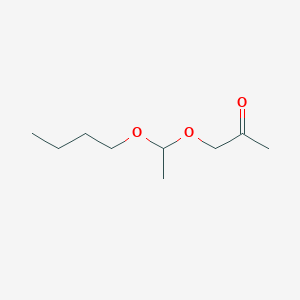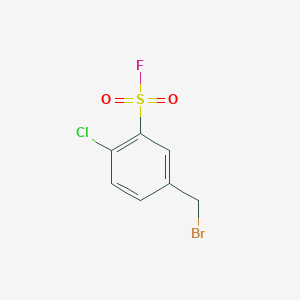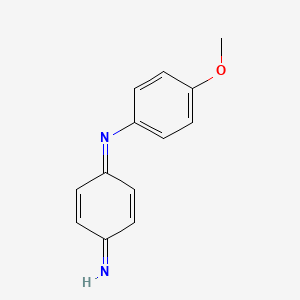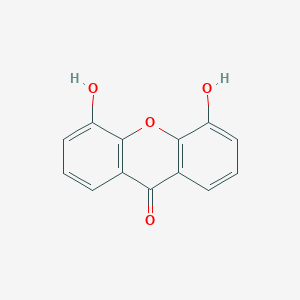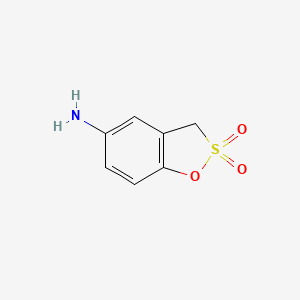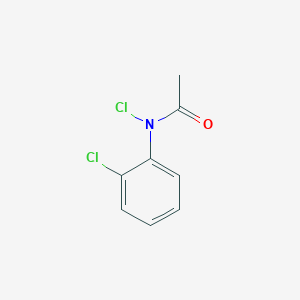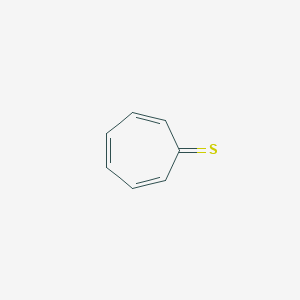
2,4,6-Cycloheptatriene-1-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Cycloheptatriene-1-thione is an organic compound with a seven-membered ring structure containing three conjugated double bonds and a thione group (C=S). This compound is of interest in organic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-Cycloheptatriene-1-thione can be synthesized through various methods. One common approach involves the reaction of cycloheptatriene with sulfur or sulfur-containing reagents under specific conditions. For example, the reaction of cycloheptatriene with elemental sulfur in the presence of a catalyst can yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.
化学反应分析
Types of Reactions
2,4,6-Cycloheptatriene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学研究应用
2,4,6-Cycloheptatriene-1-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
作用机制
The mechanism by which 2,4,6-Cycloheptatriene-1-thione exerts its effects involves its ability to participate in various chemical reactions due to the presence of the thione group and conjugated double bonds. These structural features allow it to interact with a wide range of molecular targets, including enzymes and proteins, through processes such as covalent bonding and redox reactions.
相似化合物的比较
Similar Compounds
Tropone (2,4,6-Cycloheptatrien-1-one): Similar in structure but contains a ketone group instead of a thione group.
Tropolone (2-Hydroxy-2,4,6-Cycloheptatrien-1-one): Contains an additional hydroxyl group, making it more reactive in certain chemical reactions.
Uniqueness
2,4,6-Cycloheptatriene-1-thione is unique due to the presence of the thione group, which imparts different reactivity compared to its analogs like tropone and tropolone. This uniqueness makes it valuable in specific research applications where the thione functionality is required.
属性
CAS 编号 |
30456-90-7 |
|---|---|
分子式 |
C7H6S |
分子量 |
122.19 g/mol |
IUPAC 名称 |
cyclohepta-2,4,6-triene-1-thione |
InChI |
InChI=1S/C7H6S/c8-7-5-3-1-2-4-6-7/h1-6H |
InChI 键 |
CMVYSZNWUCYUQY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=CC(=S)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



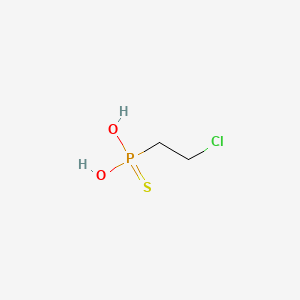
![Trimethyl[(triphenylmethyl)peroxy]silane](/img/structure/B14693103.png)
